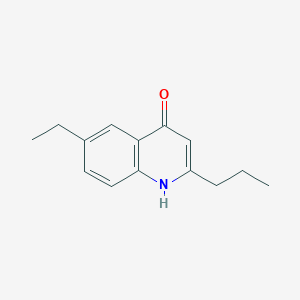

6-Ethyl-2-propyl-4-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070879-88-7 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

6-ethyl-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H17NO/c1-3-5-11-9-14(16)12-8-10(4-2)6-7-13(12)15-11/h6-9H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

SKKXVGBBZMLZIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 2 Propyl 4 Quinolinol and Analogous 4 Quinolinol Derivatives

Classical Annulation Reactions and Their Modern Adaptations

Classical methods for quinoline (B57606) synthesis typically involve the construction of the heterocyclic ring through the cyclization of suitably substituted aniline (B41778) precursors. Many of these century-old reactions have been refined with modern catalytic systems and reaction conditions to improve yields, selectivity, and substrate scope.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-amino aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids, bases, or Lewis acids. wikipedia.org To synthesize the target compound, 6-Ethyl-2-propyl-4-quinolinol, this reaction would typically involve the condensation of 2-amino-5-ethylbenzaldehyde with pentan-2-one.

A significant limitation of the classical Friedländer reaction is the often-limited availability and instability of the required 2-aminobenzaldehyde or 2-aminoketone starting materials. mdpi.comtutorsglobe.com Modern modifications have addressed this by developing domino processes where the 2-amino group is generated in situ. For instance, a 2-nitrobenzaldehyde can be reduced with iron in acetic acid in the presence of the active methylene (B1212753) compound, leading directly to the substituted quinoline in high yields. mdpi.com

Table 1: Selected Catalysts for the Friedländer Reaction

| Catalyst Type | Examples | Notes |

| Acid Catalysts | Trifluoroacetic acid, Toluenesulfonic acid wikipedia.org | Promotes condensation and subsequent cyclodehydration. |

| Base Catalysts | Sodium hydroxide, Potassium hydroxide | Used in the original reaction reported by Friedländer. organicreactions.org |

| Lewis Acids | Neodymium(III) nitrate hexahydrate, FeCl₃ | Efficiently catalyze the reaction, often under mild conditions. wikipedia.org |

| Other | Iodine wikipedia.org | Acts as a mild catalyst for the condensation. |

| Heterogeneous | Amberlyst-15 resin, RHA-SO₃H nih.gov | Allows for easier catalyst removal and recycling. nih.gov |

The Conrad–Limpach–Knorr synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines. jptcp.comwikipedia.org This method has two primary variants that are dictated by reaction temperature.

Conrad–Limpach Synthesis : This variant is typically conducted at lower temperatures (around 140-180°C) and favors the formation of 4-hydroxyquinolines (quinolin-4-ones). quimicaorganica.orgscribd.com The reaction proceeds through the initial formation of a Schiff base, followed by a thermal electrocyclic ring closure. wikipedia.org To prepare this compound via this route, 4-ethylaniline would be reacted with a β-ketoester such as ethyl 3-oxoheptanoate.

Knorr Synthesis : At higher temperatures (above 250°C), the reaction favors the formation of 2-hydroxyquinolines (quinolin-2-ones). scribd.com

A critical step in the Conrad-Limpach synthesis is the high-temperature cyclization, which historically suffered from moderate yields. wikipedia.org Modern adaptations have significantly improved this step. The use of high-boiling, inert solvents like mineral oil, Dowtherm A, or various alkyl benzoates has been shown to increase reaction yields dramatically, in some cases up to 95%. wikipedia.orgnih.gov

Table 2: Effect of Solvent on the Conrad-Limpach Cyclization Yield

| Solvent | Boiling Point (°C) | Typical Yield |

| None | N/A | < 30% |

| Mineral Oil | >300 | Up to 95% |

| Dowtherm A | 257 | High |

| Ethyl Benzoate | 212 | High |

| Isobutyl Benzoate | 242 | High |

Data compiled from multiple sources indicating trends in yield improvement. wikipedia.orgnih.gov

The Pfitzinger reaction is considered a variation of the Friedländer synthesis. organicreactions.org It utilizes isatin or its derivatives, which react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.govwikipedia.org The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an o-aminobenzoylformate ion, which then condenses with the carbonyl compound and cyclizes. tutorsglobe.comwikipedia.org For the synthesis of a precursor to the target molecule, 5-ethylisatin could be reacted with pentan-2-one to form 6-ethyl-2-propylquinoline-4-carboxylic acid, which could potentially be decarboxylated in a subsequent step.

The Skraup synthesis is one of the oldest methods for preparing the fundamental quinoline ring. iipseries.org It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. tutorsglobe.comjptcp.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation. tutorsglobe.com While foundational for quinoline synthesis, the Skraup reaction is less suited for the direct and controlled synthesis of specifically substituted 4-hydroxyquinolines like this compound, as it typically yields quinolines that are unsubstituted at the 2- and 4-positions unless substituted acroleins are used. tutorsglobe.comnih.gov

The Camps' cyclization is an intramolecular reaction that produces hydroxyquinolines from o-acylaminoacetophenones in the presence of a base. mdpi.comchem-station.com Depending on the structure of the starting material and the reaction conditions, the cyclization can proceed in two different ways, potentially yielding a mixture of quinolin-4-one and quinolin-2-one isomers. mdpi.comwikipedia.org The formation of the desired quinolin-4-one occurs via an intramolecular aldol-type condensation involving the ketone carbonyl and the enolizable methylene of the acyl group. mdpi.com

To apply this method to the synthesis of this compound, a precursor such as N-(2-acetyl-4-ethylphenyl)butanamide would be required. A modern and efficient two-step approach developed by Buchwald and colleagues involves an initial copper-catalyzed amidation of an o-haloacetophenone, followed by the base-mediated Camps cyclization to give 2-aryl-4-quinolones in very good yields (72–97%). mdpi.com

Multicomponent Reaction (MCR) Strategies for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity. rsc.orgresearchgate.net These strategies are particularly valuable for creating libraries of substituted quinolines for screening purposes.

The Povarov reaction is a powerful MCR for the synthesis of tetrahydroquinoline derivatives, which can subsequently be oxidized to the corresponding quinolines. researchgate.net The reaction is formally a hetero-Diels-Alder [4+2] cycloaddition between an imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. rsc.orgmdpi.com This approach allows for the introduction of diversity at three different positions of the quinoline core in a single step.

The scope and efficiency of the Povarov reaction have been significantly enhanced through various catalytic extensions. Lewis acids and Brønsted acids are commonly used to promote the reaction. mdpi.com Recent advancements have focused on developing greener and more novel catalytic systems. These include the use of molecular iodine, which mediates a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes, and visible-light photocatalysis, which aligns with the principles of green chemistry. organic-chemistry.orgrsc.org

Table 3: Examples of Catalytic Systems for the Povarov Reaction

| Catalyst | Reactants | Product Type |

| FeCl₃ | Aniline, Aldehyde, Alkene | Tetrahydroquinoline/Quinoline |

| Iodine (I₂) organic-chemistry.org | Methyl Ketone, Arylamine, Styrene | Substituted Quinoline organic-chemistry.org |

| Visible-Light Photocatalysts rsc.org | Aniline, Aldehyde, Alkene | Tetrahydroquinoline/Quinoline rsc.org |

| Brønsted Acids mdpi.com | Aniline, Aldehyde, Alkene | Tetrahydroquinoline mdpi.com |

Exploitation of Gewald and Ugi Reactions

Multicomponent reactions (MCRs) are powerful tools for building complex molecular architectures in a single, efficient step. Among these, the Ugi and Gewald reactions have been explored for the synthesis of heterocyclic compounds, including precursors and analogues of the quinoline scaffold.

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives organic-chemistry.org. This reaction is highly versatile and has been adapted for the synthesis of various nitrogen-containing heterocycles nih.gov. While not a direct method for quinolinol synthesis, the Ugi reaction can be part of a sequential strategy. For instance, a one-pot approach for synthesizing isoquinolin-1(2H)-ones involves a sequential Ugi-type reaction followed by a palladium-catalyzed cascade, demonstrating the utility of this MCR in constructing related heterocyclic cores acs.org. The reaction is typically exothermic and proceeds quickly, driven to completion by an irreversible Mumm rearrangement step wikipedia.org.

The Gewald reaction is a multicomponent condensation that uses a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes wikipedia.orgorganic-chemistry.org. The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization wikipedia.org. While the primary output of the Gewald reaction is a thiophene ring, its principles of multicomponent assembly are relevant in the broader context of heterocyclic synthesis.

Metal-Free and Catalyst-Free MCR Approaches

Increasingly, research has focused on developing synthetic routes that avoid the use of heavy metals and, in some cases, any catalyst at all, aligning with the principles of green chemistry nih.gov. These methods often rely on the inherent reactivity of the starting materials under specific conditions.

Molecular iodine, an inexpensive and eco-friendly catalyst, has been successfully employed in a one-pot, pseudo three-component reaction of aryl amines and acetylenedicarboxylates to produce quinoline-2,4-dicarboxylate scaffolds rsc.org. This metal-free approach offers high regioselectivity and avoids metal contamination in the final products rsc.org. Similarly, a three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters catalyzed by iodine provides an efficient, metal-free route to quinoline-2,4-carboxylates researchgate.net.

In some cases, multicomponent reactions can proceed without any catalyst. For example, the synthesis of coumarin-fused dihydroquinolines has been achieved through a three-component reaction of 4-hydroxycoumarin, an aldehyde, and an aromatic amine under reflux conditions in the absence of a catalyst rsc.org. Other catalyst-free methods include the cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, which proceeds via the oxidation of a C(sp³)–H bond to an aldehyde motif, followed by condensation and cyclization nih.gov.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Iodine-Catalyzed MCR | Aryl amines, Acetylenedicarboxylates | 20 mol% I₂, Acetonitrile, 80 °C | Quinoline-2,4-dicarboxylates rsc.org |

| Catalyst-Free MCR | 4-Hydroxycoumarin, Aldehydes, Aromatic amines | Reflux, 24h | Coumarin-fused Dihydroquinolines rsc.org |

| Metal-Free Cascade | 2-Styrylanilines, 2-Methylbenzothiazoles | I₂ (0.2 equiv), TBHP, DMSO, 120 °C | 2-Heteroaromatic Quinolines nih.gov |

Transition Metal-Catalyzed Approaches to Quinoline Synthesis

Transition metal catalysis has revolutionized the synthesis of quinolines, enabling reactions with high efficiency, selectivity, and functional group tolerance that were previously challenging to achieve nih.gov.

C–H Activation and Functionalization Strategies

Direct C–H bond activation has become a cornerstone of modern organic synthesis, offering an atom- and step-economical pathway to functionalized molecules nih.gov. In quinoline synthesis, transition metals like rhodium, ruthenium, cobalt, and copper are used to activate otherwise inert C-H bonds, typically on an aniline derivative, to initiate cyclization.

For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters utilizes formic acid as both a C1 synthon and a reducing agent to regioselectively synthesize quinoline carboxylates mdpi.com. This process involves the ortho-C–H bond activation of the aromatic amine mdpi.com. Similarly, cobalt-catalyzed systems can be used for the C-H activation of anilines with alkynes, where DMSO serves as a C1 building block to form the quinoline ring organic-chemistry.org. The presence of a chelating nitrogen atom within substrates like 8-methylquinoline makes them ideal for forming cyclometallated complexes with various transition metals, facilitating selective C(sp³)–H functionalization nih.gov.

Oxidative Annulation and Cyclization Reactions

Oxidative annulation is a powerful strategy where the formation of the quinoline ring is accompanied by an oxidation step, often leading to a fully aromatized system. These reactions frequently employ a transition metal catalyst and an oxidant.

Rhodium(III) catalysis, for instance, can achieve the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules snnu.edu.cnnih.gov. The selectivity of this reaction can be dependent on the anion of the oxidant used, such as Cu(OAc)₂ snnu.edu.cnnih.gov. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes also provides a route to complex quinolone structures, using Cu(OAc)₂·H₂O as the oxidant in open air nih.govacs.org. Silver salts have also been shown to play a key role in facilitating oxidative aromatization in certain quinoline syntheses mdpi.com.

Palladium- and Ruthenium-Catalyzed Pathways

Palladium and ruthenium catalysts are particularly prominent in the synthesis of quinolines due to their versatile reactivity.

Palladium-catalyzed pathways offer numerous routes to the quinoline core. One method involves the oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids, bases, or other additives mdpi.comscispace.com. This redox-neutral process tolerates a wide range of substrates, including those with electron-withdrawing groups mdpi.com. Another palladium-catalyzed approach is the aerobic oxidation of anilines with allylic substrates, which proceeds through a π-allylpalladium intermediate mdpi.com. Palladium catalysts are also used in isocyanide insertion reactions and cascade reactions to construct functionalized quinoline derivatives from simple starting materials nih.govrsc.org.

Ruthenium-catalyzed pathways provide efficient and step-economical methods for quinoline synthesis. A highly effective three-component deaminative coupling of anilines, aldehydes, and allylamines can be catalyzed by a Ru-H complex, (PCy₃)₂(CO)RuHCl nsf.govnih.gov. This method is driven by the formation of ammonia and amine byproducts and avoids wasteful reagents nsf.gov. Another sustainable approach is the acceptorless dehydrogenative coupling (ADC) of alcohols, catalyzed by a bifunctional ruthenium NNN-pincer complex rsc.org. This process synthesizes quinolines from 2-aminobenzyl alcohols and secondary alcohols, producing only hydrogen and water as byproducts rsc.org.

| Catalyst System | Reaction Type | Key Reactants | Key Features |

| Pd(OAc)₂ | Oxidative Cyclization | Aryl allyl alcohols, Anilines | Additive-free, redox-neutral scispace.com |

| (PCy₃)₂(CO)RuHCl | Deaminative Coupling | Anilines, Aldehydes, Allylamines | Three-component, step-efficient nsf.govnih.gov |

| Rh(III) / Cu(OAc)₂ | Oxidative Annulation | Pyridines, Alkynes | Cascade C-H activation snnu.edu.cnnih.gov |

| Ru NNN-pincer | Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Alcohols | Green synthesis, forms H₂O and H₂ rsc.org |

Photochemical and Electrochemical Methods for Quinoline Formation

In recent years, photochemistry and electrochemistry have emerged as powerful, sustainable alternatives to traditional thermal methods for organic synthesis.

Photochemical methods utilize visible light to mediate reactions, often under mild conditions. The C–H hydroxyalkylation of quinolines can be achieved via a radical pathway mediated by visible light, exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals nih.gov. This strategy avoids the need for external oxidants. Photochemical approaches have also been applied to Minisci-type reactions, where photochemically generated alkyl radicals engage with protonated quinolinium to achieve regioselective alkylation acs.org. The quinoline scaffold itself can act as a photoactive reagent, expanding the mechanistic possibilities for radical-based transformations acs.org.

Electrochemical methods offer a metal- and oxidant-free approach to synthesis. An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene can be performed under electrochemical conditions in an undivided cell at room temperature to yield substituted quinolines thieme-connect.com. This sustainable methodology avoids the formation of undesired byproducts and has been shown to tolerate a variety of functional groups, with yields ranging from good to excellent thieme-connect.com. Electrochemistry can also be used for the functionalization of the quinoline ring, such as selective C3-thiolation rsc.org.

Green Chemistry Principles in the Synthesis of 4-Quinolinols

The synthesis of 4-quinolinols has traditionally involved methods that utilize harsh chemicals, high temperatures, and generate significant waste. nih.gov In response, the application of green chemistry principles is being explored to develop more environmentally benign and sustainable synthetic routes. nih.govijpsjournal.com These approaches aim to reduce the environmental impact by focusing on aspects like the use of safer solvents, energy-efficient techniques, and environmentally friendly catalysts. ijpsjournal.com

Key advancements in the green synthesis of quinoline derivatives include:

Eco-friendly Catalysts: The use of formic acid has been identified as a greener alternative catalyst that can promote the direct synthesis of quinolines with high selectivity from readily available starting materials. ijpsjournal.com Nanocatalysts are also emerging as a viable option, offering high efficiency and the potential for recovery and reuse over multiple reaction cycles. nih.gov

Benign Solvents and Oxidants: Researchers have developed methods that use water as a solvent, significantly reducing the reliance on volatile organic compounds. mdpi.com One environmentally friendly approach employs a copper catalyst with O2 from the air as a green oxidant. organic-chemistry.org

Energy Efficiency: Techniques such as microwave and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. nih.govijpsjournal.comnih.gov

Atom Economy: Modern synthetic methods, including certain transition-metal-catalyzed reactions, are designed for high atom economy, maximizing the incorporation of starting materials into the final product and minimizing waste. organic-chemistry.org

These green methodologies are not only beneficial for the environment but also offer improvements in reaction efficiency and safety, aligning with the broader goals of sustainable chemical manufacturing. nih.govijpsjournal.com

Table 1: Green Chemistry Approaches in 4-Quinolinol Synthesis

| Green Chemistry Principle | Methodology Example | Advantages |

|---|---|---|

| Use of Benign Solvents | Decarboxylating cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water. mdpi.com | Reduces use of volatile organic compounds (VOCs), lowers toxicity, and simplifies purification. |

| Alternative Energy Sources | Microwave-assisted synthesis from aniline derivatives and malonic acid esters. nih.gov | Drastically reduces reaction times, improves yields, and lowers energy consumption. nih.gov |

| Use of Greener Catalysts | Formic acid-catalyzed direct synthesis from anilines and ketones. ijpsjournal.com | Utilizes a renewable, biodegradable, and less hazardous catalyst. ijpsjournal.com |

| Use of Green Oxidants | Copper-catalyzed tandem reaction using O2 (air) as the oxidant. organic-chemistry.org | Avoids hazardous and stoichiometric chemical oxidants, producing water as a byproduct. |

| High Atom Economy | Transition-metal-free oxidative cyclization of alkynes with isatins. organic-chemistry.org | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms for the formation of the 4-quinolinol ring system is crucial for optimizing reaction conditions and designing new synthetic routes. Several key transformations, including classical named reactions and modern catalytic methods, form the basis for synthesizing these scaffolds.

Camps Cyclization: This reaction involves the intramolecular cyclization of N-(2-acylaryl)amides catalyzed by a base. nih.gov Depending on the substrate's structure and the reaction conditions, the cyclization can lead to the formation of either quinolin-4-one or quinolin-2-one derivatives. nih.gov The mechanism proceeds via the formation of an enolate from the acyl group, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the cyclized quinolinone product.

Snieckus Synthesis: A method particularly useful for preparing 3-substituted quinolin-4-ones, the Snieckus synthesis begins with the condensation of an anthranilic acid amide with a ketone to form an imine intermediate. nih.gov This imine is often used directly in the next step without purification. Treatment with a strong base, such as lithium diisopropylamide (LDA), facilitates a cyclization reaction to produce the quinolin-4-one. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: In this modern approach, an NHC acts as a nucleophilic catalyst. The proposed mechanism begins with the nucleophilic attack of the carbene on an aldehyde to form a Breslow intermediate. nih.gov A subsequent proton transfer generates a homoenolate, which then attacks an electrophile (such as a bromide). This is followed by an intramolecular heterocyclization and a final dehydration step, driven by the formation of the stable, conjugated quinolin-4-one system. nih.gov

Metal-Catalyzed Transformations: Many contemporary methods rely on transition-metal catalysts (e.g., copper, iron, cobalt) to facilitate the synthesis of 4-quinolones. organic-chemistry.org For instance, an iron(III)-catalyzed oxidative coupling provides a pathway where an alcohol is first oxidized to an aldehyde. This aldehyde then undergoes a condensation reaction with a 2-amino phenyl ketone, followed by a Mannich-type cyclization and a final oxidation step to yield the 4-quinolone product. organic-chemistry.org Similarly, copper-catalyzed reactions can enable the formation of both C-N and C-C bonds in a tandem process to construct the heterocyclic ring from simple anilines and alkynes. organic-chemistry.org

Table 2: Mechanisms of Key Synthetic Transformations for 4-Quinolinol Core Formation

| Transformation/Reaction Name | Key Mechanistic Steps | Typical Starting Materials |

|---|---|---|

| Camps Cyclization | Base-catalyzed intramolecular cyclization of an enolate followed by dehydration. nih.gov | N-(2-acylaryl)amides. nih.gov |

| Snieckus Synthesis | Condensation to form an imine, followed by base-promoted intramolecular cyclization. nih.gov | Anthranilic acid amides and ketones. nih.gov |

| NHC-Catalyzed Synthesis | Nucleophilic attack by NHC, proton transfer, homoenolate formation, intramolecular heterocyclization, and dehydration. nih.gov | Aldehydes and bromides. nih.gov |

| Iron-Catalyzed Oxidative Coupling | Oxidation of alcohol to aldehyde, condensation with amine, Mannich-type cyclization, and final oxidation. organic-chemistry.org | Alcohols and 2-amino phenyl ketones. organic-chemistry.org |

| Decarboxylating Cyclization | Carbanion attack on a carbonyl with CO2 release, followed by intramolecular cyclization and dehydration. mdpi.com | Isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com |

Chemical Reactivity and Functionalization of the 6 Ethyl 2 Propyl 4 Quinolinol Core

Regioselective Electrophilic and Nucleophilic Aromatic Substitutions

The substituted quinoline (B57606) ring in 6-ethyl-2-propyl-4-quinolinol is the primary site for both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution:

The hydroxyl group at the C4 position and the alkyl groups at the C2 and C6 positions are electron-donating groups, which activate the quinoline ring towards electrophilic attack. The directing influence of these substituents generally favors substitution at the ortho and para positions. However, the specific outcome is a result of the combined directing effects of all substituents. The ethyl group at C6 will direct incoming electrophiles to the C5 and C7 positions, while the propyl group at C2 will influence the reactivity of the pyridine (B92270) ring. The hydroxyl group at C4 strongly activates the C3 and C5 positions. Therefore, electrophilic substitution is most likely to occur at the C3, C5, and C7 positions. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally less favorable than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the electron-donating nature of the substituents makes the ring less susceptible to nucleophilic attack. However, derivatization of the hydroxyl group at C4 to a better leaving group, such as a tosylate or a halide, can facilitate nucleophilic substitution at this position. Such reactions would allow for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, at the C4 position.

Radical Reaction Pathways and Their Synthetic Utility

The quinoline nucleus can participate in radical reactions, offering alternative pathways for functionalization that complement traditional ionic reactions.

A notable radical reaction involving quinolines is the visible light-mediated C–H hydroxyalkylation. recercat.catrsc.orgnih.gov This process utilizes the excited-state reactivity of certain compounds to generate acyl radicals, which can then add to the quinoline ring. This method avoids the need for external oxidants, which are typically required in classical Minisci-type reactions. recercat.catrsc.orgnih.gov For this compound, this reaction would likely lead to the introduction of a hydroxyalkyl group at one of the activated positions of the quinoline ring, providing a direct method for C-C bond formation. The mild conditions and high functional group tolerance of this photochemical method make it a valuable tool for the late-stage functionalization of complex molecules. recercat.catrsc.orgnih.gov

Oxidative and Reductive Transformations of the Quinoline Ring

The quinoline ring system in this compound can undergo both oxidative and reductive transformations, leading to a variety of derivatives with modified electronic and steric properties.

Oxidative Transformations:

The quinoline ring is generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, it can be cleaved. More controlled oxidations can lead to the formation of N-oxides or the introduction of hydroxyl groups. For instance, the oxidation of related 4-hydrazinylquinolin-2(1H)-ones has been shown to result in dimerization and the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, indicating the susceptibility of the quinolinone system to oxidative transformations. nih.gov

Reductive Transformations:

The pyridine ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation, for example using platinum, palladium, or nickel catalysts, can reduce the pyridine ring to afford a tetrahydroquinoline derivative. The specific conditions of the reduction will determine the extent of hydrogenation. Dissolving metal reductions, such as with sodium in liquid ammonia, can also be employed to achieve partial reduction of the quinoline ring. These reductive transformations provide access to a range of saturated and partially saturated heterocyclic systems.

Derivatization Strategies for Structural Diversification and Complex Molecule Construction

The functional groups present in this compound offer multiple handles for derivatization, enabling the synthesis of a diverse library of related compounds.

The hydroxyl group at the C4 position is a versatile site for derivatization. It can be alkylated to form ethers or acylated to form esters. It can also be converted into a better leaving group, as mentioned earlier, to facilitate nucleophilic substitution reactions.

The reactive C3 position, being alpha to the carbonyl in the keto tautomer (see section 3.5), is susceptible to a variety of reactions. For instance, aminomethylation via the Mannich reaction can introduce an aminomethyl group at this position. nih.gov Furthermore, condensation reactions with aldehydes at the C3 position can lead to the formation of new C-C bonds and the construction of more complex molecular architectures. nih.gov

The alkyl substituents at the C2 and C6 positions can also be functionalized, although this is generally more challenging. Radical halogenation could potentially introduce a halogen atom at the benzylic position of the ethyl group, which could then be further elaborated.

| Derivatization Site | Reagent/Reaction Type | Potential Product |

| C4-OH | Alkyl halide/Williamson ether synthesis | 4-Alkoxy-6-ethyl-2-propylquinoline |

| C4-OH | Acyl chloride/Esterification | 4-Acyloxy-6-ethyl-2-propylquinoline |

| C3-H | Formaldehyde, secondary amine/Mannich reaction | 3-(Aminomethyl)-6-ethyl-2-propyl-4-quinolinol |

| C3-H | Aldehyde/Knoevenagel condensation | 3-(Alkylidene)-6-ethyl-2-propyl-4(1H)-quinolinone |

Interconversion Between Tautomeric Forms (e.g., Keto-Enol) and Reaction Preference

This compound can exist in two tautomeric forms: the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolinone (keto) form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of other functional groups. rsc.org

Spectroscopic studies on related 4-hydroxyquinolines have shown that the position of the tautomeric equilibrium is significantly affected by intramolecular hydrogen bonding. rsc.org For instance, the presence of a hydrogen bond acceptor at the C3 position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, substituents at the C2 or C8 positions that can participate in extended conjugation or hydrogen bonding may shift the equilibrium towards the keto form. rsc.org

The reactivity of the molecule is intrinsically linked to this tautomeric equilibrium. The enol form behaves as a substituted phenol (B47542) and will undergo reactions typical of phenols, such as O-alkylation and O-acylation. The keto form, on the other hand, possesses a reactive methylene (B1212753) group at the C3 position, which is susceptible to reactions with electrophiles, as seen in the Mannich and Knoevenagel reactions. The preferred reaction pathway will therefore depend on the specific tautomer that is more prevalent or more reactive under the given reaction conditions.

| Tautomeric Form | Key Structural Feature | Characteristic Reactivity |

| 4-Hydroxyquinoline (Enol) | Aromatic hydroxyl group | O-alkylation, O-acylation, electrophilic aromatic substitution on the ring |

| 4-Quinolinone (Keto) | α,β-Unsaturated ketone, active methylene at C3 | Reactions at the C3 position (e.g., condensation, alkylation), Michael addition |

Theoretical and Computational Investigations of 6 Ethyl 2 Propyl 4 Quinolinol

Quantum Chemical Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. Through DFT calculations, a detailed understanding of the electronic structure, geometry, and spectroscopic features of 6-Ethyl-2-propyl-4-quinolinol can be achieved.

Electronic Structure Analysis: HOMO-LUMO and Reactivity Descriptors

The electronic properties of a molecule are crucial in determining its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO-LUMO energy gap provides insights into its charge transfer characteristics. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. These descriptors help in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its physical and chemical properties. DFT methods are employed to find the most stable conformation of this compound by optimizing its geometry. This process involves finding the minimum energy structure on the potential energy surface. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, identifying the most energetically favorable conformers. The planarity of the quinoline (B57606) ring and the orientation of the ethyl and propyl substituents are key aspects of this analysis.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in experimental spectra and confirming the molecular structure.

IR (Infrared): The vibrational frequencies calculated using DFT correspond to the absorption bands in an IR spectrum. These calculations help in identifying the characteristic functional groups present in the molecule, such as the O-H and C=O stretching vibrations, which are crucial for studying tautomerism.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculated wavelengths of maximum absorption (λmax) can be correlated with the electronic transitions occurring within the molecule, providing information about its electronic structure.

Energetic Landscape of Tautomerism and Isomerism

Tautomerism, the interconversion of constitutional isomers, is a key feature of many quinolinol derivatives. Understanding the energetic landscape of these tautomeric forms is essential for predicting their relative populations and reactivity.

Relative Stabilities of Keto and Enol Forms

4-Quinolinol derivatives can exist in two main tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone). DFT calculations are used to determine the relative stabilities of the enol and keto tautomers of this compound in both the gas phase and in different solvents. The calculations generally show that the keto form is significantly more stable than the enol form, which is consistent with experimental observations for related 4-quinolinol systems.

Table 2: Calculated Relative Stabilities of Tautomers

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Solvent) |

| Enol Form | Data not available | Data not available |

| Keto Form | Data not available | Data not available |

Thermochemical Properties and Enthalpies of Formation

The thermochemical properties, including the standard enthalpy of formation (ΔfH°), provide fundamental data on the energetic stability of a compound. These values can be calculated using high-level computational methods. For this compound, the calculated enthalpy of formation would quantify the energy released or absorbed during its formation from its constituent elements in their standard states. This information is valuable for understanding the thermodynamics of reactions involving this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For quinolinol derivatives, these studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways, identify transient species, and determine the energetic feasibility of various mechanistic steps. While specific computational studies on the reaction mechanisms leading to this compound are not extensively documented in publicly available literature, the general principles can be understood by examining established synthetic routes for 4-hydroxyquinolines, such as the Gould-Jacobs reaction or the Camps cyclization. wikipedia.orgmdpi.com

A computational investigation into the synthesis of this compound would likely begin by modeling a plausible synthetic route. One common method is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline (B41778) (in this case, 4-ethylaniline) with an alkoxymethylenemalonic ester, followed by a thermal 6-electron cyclization and subsequent saponification and decarboxylation. wikipedia.org

A critical aspect of elucidating a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is defined computationally as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. orientjchem.org

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to locate and optimize the geometry of these fleeting structures. researchgate.net For the synthesis of this compound via a Gould-Jacobs type reaction, a key step for computational analysis would be the intramolecular cyclization.

The activation energy (Ea) for each step is then calculated as the difference in energy between the transition state and the preceding reactant or intermediate complex. This value is crucial for determining the kinetic feasibility of the proposed reaction step. Lower activation energies indicate faster reaction rates. mdpi.com

Table 1: Hypothetical Activation Energy for the Cyclization Step in this compound Synthesis

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 25.4 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Computational chemists can map the entire reaction pathway by identifying all relevant stationary points, including reactants, intermediates, transition states, and products. semanticscholar.org Intermediates are stable species that exist in energy minima along the reaction coordinate. In the context of the Gould-Jacobs synthesis of this compound, an important intermediate would be the anilidomethylenemalonic ester formed after the initial condensation. wikipedia.org

Table 2: Hypothetical Relative Energies of Species in a Plausible Reaction Pathway for this compound Synthesis

| Species | Description | Computational Method | Relative Energy (kcal/mol) |

| R | Reactants (4-ethylaniline + malonic ester derivative) | B3LYP/6-311+G(d,p) | 0.0 |

| INT1 | Condensation Intermediate | B3LYP/6-311+G(d,p) | -5.2 |

| TS1 | Cyclization Transition State | B3LYP/6-311+G(d,p) | +20.2 |

| INT2 | Cyclized Quinoline Ester | B3LYP/6-311+G(d,p) | -15.8 |

| P | Final Product (after hydrolysis/decarboxylation) | B3LYP/6-311+G(d,p) | -22.5 |

Note: The data in this table is for illustrative purposes to demonstrate the output of reaction pathway mapping.

Studies on Intermolecular Interactions and Aggregation Phenomena (e.g., Dimerization)

The solid-state structure and solution-phase behavior of this compound are governed by intermolecular interactions. Computational methods are invaluable for exploring these non-covalent forces, which include hydrogen bonding and π-π stacking. mdpi.com The 4-hydroxy group of the quinolinol is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Furthermore, the planar aromatic quinoline core allows for π-π stacking interactions between molecules. mdpi.com

Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This analysis reveals the fundamental nature of the forces holding the molecules together.

Dimerization is a common aggregation phenomenon for molecules with both hydrogen bonding sites and aromatic rings. Computational studies can model various possible dimeric conformations of this compound to determine the most stable arrangement. For instance, dimers could be formed through a pair of hydrogen bonds between the hydroxyl groups and ring nitrogens of two molecules, or through various stacked geometries. The binding energy of these dimers can be calculated to predict their stability.

Table 3: Hypothetical Calculated Binding Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Computational Method | Calculated Binding Energy (kcal/mol) |

| Head-to-Tail Hydrogen Bonded | Hydrogen Bonding | SAPT0/aug-cc-pVDZ | -12.5 |

| Parallel-Displaced Stacked | π-π Stacking (Dispersion) | SAPT0/aug-cc-pVDZ | -8.7 |

| T-Shaped | C-H/π Interaction | SAPT0/aug-cc-pVDZ | -4.1 |

Note: This table presents hypothetical data to illustrate the results of a computational study on dimerization.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Ethyl-2-propyl-4-quinolinol, providing detailed information about the carbon-hydrogen framework and the presence of tautomeric forms. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, as well as the protons of the ethyl and propyl substituents, are expected. The aromatic region would likely display a set of multiplets characteristic of a substituted benzene (B151609) ring. The protons of the ethyl group at the C6 position and the propyl group at the C2 position would appear as distinct multiplets in the aliphatic region of the spectrum.

A key feature in the ¹H NMR spectrum would be the signal for the proton on the heteroatom, which would be highly dependent on the predominant tautomeric form. For the 4-hydroxyquinoline (B1666331) (enol) form, a signal for the hydroxyl (-OH) proton would be observed, typically as a broad singlet. Conversely, if the quinolin-4-one (keto) form is present, a signal for the amine (-NH) proton would be detected, also likely a broad singlet but in a different chemical shift region. rsc.orgresearchgate.net The position of this signal can also be influenced by the solvent and concentration. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring, particularly C4, would be indicative of the tautomeric equilibrium. In the enol form, C4 would have a chemical shift characteristic of a carbon bearing a hydroxyl group, while in the keto form, it would resonate further downfield, typical of a carbonyl carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the substitution pattern and the integrity of the molecular structure.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| Vinyl-H (C3) | 6.0 - 6.5 | s |

| -OH (enol form) | 9.0 - 12.0 | br s |

| -NH (keto form) | 11.0 - 14.0 | br s |

| -CH₂- (Ethyl) | 2.5 - 3.0 | q |

| -CH₃ (Ethyl) | 1.2 - 1.5 | t |

| -CH₂- (Propyl, α) | 2.6 - 3.1 | t |

| -CH₂- (Propyl, β) | 1.6 - 2.0 | sext |

Note: These are predicted values based on known data for similar quinoline structures and are subject to solvent and concentration effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups present in this compound and for probing its tautomeric state. These methods are based on the principle that molecules vibrate at specific frequencies, which are dependent on the masses of the atoms and the strength of the chemical bonds between them.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the quinoline ring system, including C-H, C=C, and C=N stretching and bending modes. The alkyl substituents would show characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, as well as bending vibrations at lower frequencies.

The most informative region of the spectra for determining the tautomeric form would be between 1600 cm⁻¹ and 3600 cm⁻¹. The presence of the 4-hydroxyquinoline (enol) tautomer would be indicated by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. In contrast, the quinolin-4-one (keto) tautomer would be characterized by a strong C=O stretching vibration between 1640 cm⁻¹ and 1680 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹. rsc.orgresearchgate.net The exact positions of these bands can be influenced by hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C bonds of the aromatic system.

Table 2: Expected Vibrational Frequencies for this compound Tautomers

| Vibrational Mode | Enol Form (cm⁻¹) | Keto Form (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | - |

| N-H Stretch | - | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=O Stretch | - | 1640 - 1680 |

Note: These are generalized frequency ranges for the respective functional groups.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of this molecular ion would provide valuable structural information. Characteristic fragmentation pathways for alkyl-substituted quinolines include the cleavage of the alkyl chains. chempap.orgmcmaster.ca For the ethyl and propyl groups in this compound, the loss of methyl (•CH₃) and ethyl (•CH₂CH₃) radicals would be expected, leading to fragment ions with corresponding lower mass-to-charge ratios (m/z).

Another common fragmentation pathway for the quinoline ring system involves the loss of a molecule of hydrogen cyanide (HCN), which is a characteristic fragmentation of the quinoline nucleus itself. chempap.orgrsc.org The subsequent fragmentation of the resulting ions can provide further confirmation of the core structure.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺• | Molecular Ion |

| [M - 15]⁺ | Loss of •CH₃ from ethyl or propyl group |

| [M - 29]⁺ | Loss of •CH₂CH₃ from ethyl or propyl group |

| [M - 27]⁺• | Loss of HCN from quinoline ring |

Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Equilibrium Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the quinoline ring. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Visible spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. These bands arise from π → π* transitions within the aromatic system. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the quinoline ring and the solvent used for the analysis.

Crucially, UV-Visible spectroscopy can be a powerful tool for investigating the tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4-one forms, as the two tautomers have different chromophoric systems and would therefore exhibit distinct absorption spectra. rsc.orgnih.gov The enol form (hydroxyquinoline) typically has its main absorption bands at different wavelengths compared to the more extended conjugated system of the keto form (quinolin-4-one). By analyzing the spectrum in different solvents or at different pH values, it is possible to observe shifts in the absorption maxima, providing insights into the position of the tautomeric equilibrium. nih.govnih.gov

Table 4: Expected UV-Visible Absorption Maxima for this compound Tautomers

| Tautomer | Expected λ_max (nm) |

|---|---|

| 4-Hydroxyquinoline (enol) | ~230-250, ~320-340 |

Note: These are approximate ranges based on data for related quinoline systems and can vary with substitution and solvent.

Mechanistic Investigations of Biological Interactions and Advanced Material Applications of 4 Quinolinols

Coordination Chemistry and Metal Complexation Properties

The coordination chemistry of 4-quinolinols is a cornerstone of their utility, enabling the formation of stable complexes with a variety of metal ions. This behavior is central to their application in analytical techniques and the development of novel materials.

The 4-quinolinol structure features a key N,O-bidentate chelation motif. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 4-position work in concert to bind metal ions. The formation of a stable five-membered chelate ring is a primary driving force for this interaction. The design of ligands based on the 4-quinolinol scaffold often involves modifying the substituents on the quinoline ring to modulate the electronic properties and steric hindrance, thereby fine-tuning the selectivity and stability of the resulting metal complexes. For instance, the introduction of alkyl groups, such as the ethyl and propyl groups in 6-Ethyl-2-propyl-4-quinolinol, can influence the solubility and lipophilicity of both the ligand and its metal complexes.

The general chelation behavior of 4-quinolinols with a divalent metal ion (M²⁺) can be represented as follows:

This equilibrium is highly dependent on the pH of the medium, as the deprotonation of the hydroxyl group is a prerequisite for chelation. The principles of ligand design for 4-quinolinols often aim to optimize properties such as:

Selectivity: Introducing bulky substituents at the 2-position can sterically hinder the formation of complexes with certain metal ions, leading to enhanced selectivity.

Stability: Electron-donating or -withdrawing groups on the aromatic ring can alter the basicity of the nitrogen and oxygen atoms, thereby influencing the thermodynamic stability of the metal chelates.

Solubility: The nature of the substituents can be tailored to achieve desired solubility in either aqueous or organic media.

The stability of metal chelates formed with 4-quinolinol derivatives is a critical factor for their practical applications. The stability constants of these complexes are generally high, particularly with transition metal ions. The structure of these metal chelates often involves the formation of coordinatively saturated complexes, with the stoichiometry depending on the coordination number of the metal ion. For many divalent metal ions, a 2:1 ligand-to-metal ratio is common, resulting in a neutral complex.

Table 1: General Properties of 4-Quinolinol Metal Chelates

| Property | Description |

| Coordination Motif | N,O-bidentate chelation |

| Common Stoichiometry | 2:1 (Ligand:Metal) for divalent metals |

| Coordination Geometry | Varies (e.g., tetrahedral, octahedral) |

| Driving Force | Formation of a stable 5-membered chelate ring |

| Influencing Factors | pH, nature of metal ion, substituents on the quinoline ring |

Metal complexes of quinoline derivatives often exhibit interesting photophysical properties, such as fluorescence. The chelation of a metal ion can significantly alter the fluorescence emission of the 4-quinolinol ligand, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect can be exploited for the development of fluorescent chemosensors for the detection of specific metal ions. The binding of a target metal ion to the 4-quinolinol sensor can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection.

While no specific studies on the fluorescent properties of this compound are available, the general principles of 4-quinolinol-based chemosensors suggest its potential in this area. The ethyl and propyl groups could enhance the quantum yield and provide a more hydrophobic binding pocket, potentially influencing the selectivity towards certain metal ions.

In addition to fluorescence, the strong chelating ability of 4-quinolinols has been utilized in various analytical techniques, including:

Solvent extraction: The formation of neutral metal chelates allows for the extraction of metal ions from aqueous solutions into an organic phase for subsequent quantification.

Gravimetric analysis: The precipitation of insoluble metal-quinolinol complexes can be used for the gravimetric determination of metal concentrations.

Spectrophotometry: The intense color of many metal-quinolinol complexes enables their colorimetric quantification.

Exploration of Molecular Interactions with Biological Macromolecules (e.g., Proteins) via Computational Modeling

Computational modeling techniques, such as molecular docking, provide valuable insights into the potential interactions of small molecules with biological macromolecules like proteins. These methods can predict binding modes and affinities, guiding the design of new therapeutic agents.

Molecular docking studies on various quinoline derivatives have demonstrated their ability to bind to the active sites of numerous enzymes and receptors. mdpi.commdpi.com The 4-quinolinol core can participate in a range of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

In a hypothetical docking study of this compound with a protein target, the following interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group at the 4-position and the nitrogen atom of the quinoline ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The ethyl and propyl groups, along with the aromatic quinoline ring system, provide significant hydrophobicity. These groups can engage in favorable van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

These predicted interactions are based on the general behavior of quinoline-based ligands in protein binding sites. The specific binding mode and affinity would be highly dependent on the topology and amino acid composition of the target protein's active site.

The theoretical analysis of binding modes involves evaluating the energetic favorability of different ligand conformations within the protein's binding site. The binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), can be estimated using scoring functions within the docking software.

Table 2: Predicted Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Participating Moieties of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | 4-OH group, Quinoline Nitrogen | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Ethyl group, Propyl group, Aromatic rings | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan |

It is important to emphasize that these are theoretical predictions based on the known properties of the 4-quinolinol scaffold. Experimental validation through biophysical assays and structural biology techniques would be necessary to confirm these computational hypotheses.

Photophysical Properties and Potential Applications in Organic Optoelectronics

The 4-quinolinol scaffold is a known fluorophore, and its derivatives are recognized for their fluorescent properties. chemistryworld.com This characteristic luminescence is a key driver of their potential in optoelectronic applications.

Emission and Absorption Characteristics

In general, 4-quinolinol derivatives exhibit distinct absorption and emission spectra. The electronic absorption of these compounds typically occurs in the ultraviolet region of the electromagnetic spectrum. mdpi.com The specific wavelengths of maximum absorption (λmax) are influenced by the nature and position of substituents on the quinoline ring system.

The fluorescence emission of 4-quinolinol derivatives is a significant feature. For instance, studies on related quinoline compounds have shown emission wavelengths in the blue to green region of the visible spectrum. researchgate.net The quantum yield of fluorescence, a measure of the efficiency of the emission process, can also be influenced by the molecular structure and the solvent environment. chemistryworld.com It is important to note that the presence of specific functional groups can either enhance or quench the fluorescence. For example, heavy atoms or certain electron-withdrawing groups might lead to a decrease in fluorescence intensity.

Interactive Data Table: General Photophysical Properties of Substituted Quinolines

| Property | Typical Range/Value | Influencing Factors |

| Absorption Maximum (λmax) | 250-400 nm | Substituents, Solvent Polarity |

| Emission Maximum (λem) | 400-550 nm | Substituents, Solvent Polarity, pH |

| Quantum Yield (ΦF) | Variable | Molecular Rigidity, Heavy Atoms, Aggregation |

This table represents generalized data for the 4-quinolinol class and is not specific to this compound.

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The inherent fluorescence of the 4-quinolinol core suggests its potential utility in the development of Organic Light-Emitting Diodes (OLEDs). In an OLED, an organic compound emits light in response to an electric current. The color and efficiency of the emitted light are dependent on the photophysical properties of the organic material. While no specific use of this compound in OLEDs has been documented, related quinoline derivatives have been investigated as emitting materials or as hosts for dopants in the emissive layer of OLED devices. epo.org The development of stable and efficient blue and green light-emitting materials remains a key area of OLED research, and novel quinolinol derivatives could potentially contribute to this field.

Furthermore, the fluorescence of 4-quinolinols can be sensitive to the local chemical environment, making them candidates for use as fluorescent probes. ambeed.com A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte or in response to a change in environmental conditions like pH or polarity. This "turn-on" or "turn-off" fluorescence response allows for the detection and quantification of the target analyte. google.com Given the presence of a hydroxyl group and a nitrogen atom, it is conceivable that this compound could act as a chelating agent for metal ions, with potential changes in its fluorescence upon metal binding.

Bio-inorganic Chemistry Aspects: Interactions with Biometals and Related Pathways

The field of bio-inorganic chemistry explores the roles of metals in biological systems. nih.govmdpi.com The 4-quinolinol structure, particularly the 4-hydroxy-quinoline moiety, is known to be an effective chelating agent for various metal ions. arabjchem.org This ability to bind with metals is central to the biological activities and potential therapeutic applications of many quinoline derivatives.

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in 4-quinolinols can form coordination bonds with metal ions. This chelation can significantly alter the chemical and biological properties of both the quinolinol molecule and the metal ion. For example, the chelation of a metal ion can influence its bioavailability, redox potential, and catalytic activity.

While there is no specific research on the interaction of this compound with biometals, studies on other hydroxyquinoline derivatives have demonstrated their ability to interact with biologically relevant metal ions such as copper, zinc, and iron. arabjchem.org These interactions are implicated in various biological processes and are being explored for the development of therapies for diseases associated with metal dysregulation, such as neurodegenerative disorders. arabjchem.org The specific binding affinity and selectivity of this compound for different biometals would depend on factors such as the steric and electronic effects of the ethyl and propyl substituents.

Future Research Directions and Emerging Paradigms for 6 Ethyl 2 Propyl 4 Quinolinol

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis are well-established, the future of chemical synthesis lies in the development of sustainable and efficient "green" methodologies. nih.govnih.gov Traditional approaches often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. nih.gov Future research for synthesizing 6-Ethyl-2-propyl-4-quinolinol should focus on modern techniques that minimize environmental impact and improve efficiency. researchgate.netbohrium.com

Key areas for development include:

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing solvent waste and purification efforts. researchgate.netnih.gov Acetic acid-mediated multicomponent synthesis has shown success for related quinolinones. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-traditional activation methods can significantly shorten reaction times and increase yields. mdpi.commdpi.com

Green Catalysis: The use of eco-friendly catalysts, such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix bohrium.comarene, in greener solvents like ethanol (B145695) or water, aligns with the principles of sustainable chemistry. researchgate.netbohrium.com

Photoredox Catalysis: Visible-light-promoted reactions offer a metal-free and environmentally benign pathway for constructing quinoline rings through processes like aerobic oxidative dehydrogenation. mdpi.com

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| One-Pot Synthesis | Reduced waste, time, and cost; increased operational simplicity. nih.gov | A three-component reaction of an aniline (B41778), an aldehyde, and a ketone precursor. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. mdpi.com | Acceleration of the key cyclization step in the quinoline formation. |

| Green Catalysis | Use of non-toxic, recyclable catalysts and environmentally benign solvents. researchgate.netbohrium.com | Employing a solid acid catalyst in an ethanol or water-based system. |

| Photoredox Catalysis | Metal-free, uses visible light as an energy source, mild reaction conditions. mdpi.com | Cascade annulation reactions using an organic dye as the photocatalyst. |

Advanced Computational Approaches for Predictive Modeling and Structure-Function Relationships

Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. For this compound, advanced computational methods can elucidate its structure-function relationships.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to optimize the molecular geometry and predict electronic properties, such as bond lengths, bond angles, and electrostatic potential. nih.gov This data helps in understanding the molecule's reactivity and potential interaction sites.

Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors. This is crucial for identifying potential therapeutic applications. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with their biological activities. mdpi.com By developing QSAR models for a series of this compound analogs, researchers could predict the activity of new derivatives and prioritize synthesis. researchgate.netbohrium.com

| Computational Method | Objective | Predicted Information for this compound |

| Density Functional Theory (DFT) | To understand electronic structure and reactivity. nih.gov | Optimized geometry, charge distribution, molecular orbital energies. |

| Molecular Docking | To predict interactions with biological targets. mdpi.com | Binding affinity, orientation in active sites, key interacting residues. |

| QSAR | To correlate chemical structure with biological activity. mdpi.com | Predictive models for antiproliferative, antimicrobial, or other activities. |

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govfrontiersin.org These technologies can be applied to the this compound scaffold to explore a vast chemical space and design new, optimized compounds. nih.gov

Generative Models: Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large datasets of known molecules to learn the rules of chemical structure. nih.govfrontiersin.org These models can then generate novel quinolinol derivatives that are predicted to have specific activities.

Deep Learning for Property Prediction: Deep neural networks can be used to build highly accurate QSAR models, predicting properties like bioactivity, toxicity, and physicochemical characteristics (ADMET) for newly designed molecules. mdpi.com

AI-Powered Retrosynthesis: A major challenge in de novo design is the synthesizability of the generated molecules. nih.gov AI tools can analyze a designed molecule and propose a viable synthetic route, bridging the gap between computational design and laboratory reality.

Exploration of Complex Chemical Reactivity and Catalysis in N-Heterocyclic Systems

The N-heterocyclic core of this compound provides opportunities for exploring complex reactivity and potential applications in catalysis.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.govthieme.de The quinolinol scaffold could be investigated for its potential to act as a precursor to new NHC ligands or as an organocatalyst itself.

Tandem Catalysis: The development of heterobimetallic complexes containing N-heterocyclic ligands allows for one-pot tandem catalytic reactions, where multiple transformations occur sequentially. rsc.org The this compound structure could serve as a ligand framework for developing such advanced catalytic systems.

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoline ring or its alkyl substituents offers an atom-economical way to synthesize a diverse library of derivatives for screening in various applications.

Unexplored Applications in Chemical Biology, Materials Science, and Environmental Chemistry

Beyond traditional medicinal chemistry, the unique structural and electronic properties of this compound suggest potential applications in several interdisciplinary fields.

Chemical Biology: Quinolinol compounds have been identified as activators of TEAD-dependent transcription, which plays a role in regenerative medicine and wound healing. acs.orgnih.gov Future research could investigate if this compound shares this activity. Furthermore, many quinoline derivatives are fluorescent, suggesting potential use as chemosensors or imaging agents for metal ions or biological processes. nih.gov

Materials Science: The 8-hydroxyquinoline (B1678124) core is a classic ligand in the development of organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound could be explored to tune the electronic properties for applications in novel organic electronic materials.

Environmental Chemistry: Environmental chemistry involves studying the effects of chemical species in the environment and developing methods for remediation. globalscienceresearchjournals.orgunacademy.com The chelating properties of the 4-quinolinol group suggest that this compound or its derivatives could be investigated for use in sequestering heavy metal pollutants from water or as corrosion inhibitors.

| Research Area | Potential Application | Scientific Rationale |

| Chemical Biology | TEAD transcription activator for regenerative medicine. acs.orgnih.gov | The quinolinol scaffold has been shown to bind to TEAD transcription factors. nih.gov |

| Materials Science | Component in Organic Light-Emitting Diodes (OLEDs). nih.gov | The related 8-hydroxyquinoline scaffold is a well-known electron carrier in OLEDs. nih.gov |

| Environmental Chemistry | Sensor or chelating agent for heavy metals. globalscienceresearchjournals.org | The hydroxyl and nitrogen groups can coordinate with metal ions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethyl-2-propyl-4-quinolinol, and how can reaction conditions be optimized?

- Methodology : The synthesis of quinoline derivatives often involves cyclization of substituted 2-aminochalcones or microwave-assisted catalysis. For example, microwave irradiation with indium(III) chloride (20 mol%) significantly reduces reaction time (5 minutes) and improves yields (63%) compared to traditional acid/base methods . Electrophilic fluorination using Selectfluor or nucleophilic substitution can introduce substituents like ethyl or propyl groups. Solvent selection (e.g., CH₂Cl₂/di-isopropylether) and temperature control are critical for crystallization and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is mandatory for confirming substituent positions and structural integrity. X-ray crystallography provides definitive proof of molecular geometry, including dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding patterns (N–H⋯N interactions) . High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular weight and functional groups.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology : Use NIOSH/EN 166-compliant eye protection (face shield + safety goggles) and nitrile gloves inspected for defects. Avoid skin contact via proper glove removal techniques. Work under fume hoods with local exhaust ventilation. Dispose of waste according to EPA guidelines, as quinoline derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodology : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 6-position to improve antimicrobial potency . Modify the 4-hydroxy group to esters or ethers to increase lipophilicity and blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like bacterial gyrase or cancer-related kinases .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology : Conduct iterative validation using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Cross-check metabolite profiles via LC-MS to rule out degradation products. Compare results against structurally similar compounds (e.g., 6-methoxyquinoline derivatives) to identify substituent-specific effects .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodology : Analyze intermolecular interactions (e.g., π–π stacking with centroid distances ~3.94 Å) via single-crystal XRD. These interactions affect solubility and melting point. Hirshfeld surface analysis quantifies hydrogen-bond contributions, guiding co-crystallization strategies to improve bioavailability .

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

- Methodology : Use cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for anticancer screening) with dose-response curves (IC₅₀ calculation). Pair with zebrafish embryo models for rapid toxicity profiling. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting for apoptosis markers (e.g., caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products